Unique Affinity for Atypical Angiotensin Receptors
Angiotensin I demonstrates a high affinity for a distinct class of angiotensin binding sites that are insensitive to both AT1 and AT2 receptor antagonists. In contrast to its weak affinity at canonical AT1 receptors compared to Ang II, Ang I binds with high affinity to these atypical sites on rat intestinal epithelial cells [1]. The rank order of potency for inhibiting [125I]Ang I binding was Ang I ≥ Ang II > Ang(1-7) > [Sar1,Ile8]-Ang II > Ang(3-8) > Ang III. This profile is a critical differentiator, as it suggests Ang I may have signaling roles independent of its conversion to Ang II.
| Evidence Dimension | Binding Affinity (Kd) |
|---|---|
| Target Compound Data | 3.4 nM for atypical angiotensin binding sites |
| Comparator Or Baseline | Angiotensin II has high affinity for AT1 (≈1.5 nM) and AT2 receptors, but does not share the same rank order profile for these atypical sites. |
| Quantified Difference | Unique rank order of displacement (Ang I ≥ Ang II) for atypical sites, distinguishing them from classic AT1/AT2 receptors. |
| Conditions | [125I]Ang I radioligand binding assay on IEC-18 rat intestinal epithelial cell line. |
Why This Matters
This distinct binding profile confirms that Ang I is not merely a prohormone and validates its use in studying non-canonical RAS signaling pathways.
- [1] Smith RD. Identification of atypical (non-AT1, non-AT2) angiotensin binding sites with high affinity for angiotensin I on IEC-18 rat intestinal epithelial cells. FEBS Lett, 1995, 373(3): 199-202. View Source
